
2,2-Difluoro-1-(4-methylnaphthalen-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-1-(4-methylnaphthalen-1-yl)ethan-1-one: is an organic compound with the molecular formula C13H10F2O and a molecular weight of 220.22 g/mol This compound is characterized by the presence of two fluorine atoms and a naphthalene ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-1-(4-methylnaphthalen-1-yl)ethan-1-one typically involves the reaction of 4-methylnaphthalene with a fluorinating agent. One common method is the reaction of 4-methylnaphthalene with difluoromethyl ketone under specific conditions to introduce the difluoro group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like or .
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2,2-Difluoro-1-(4-methylnaphthalen-1-yl)ethan-1-one is used as a building block in organic synthesis.
Biology and Medicine: This compound may be used in the development of pharmaceuticals, particularly in the design of drugs that require specific fluorinated motifs for enhanced activity or stability.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-(4-methylnaphthalen-1-yl)ethan-1-one involves its interaction with various molecular targets. The presence of the difluoro group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The naphthalene ring provides a hydrophobic moiety that can interact with hydrophobic pockets in proteins, potentially affecting their function.
Comparison with Similar Compounds
- 2,2-Difluoro-1-(1-methylnaphthalen-2-yl)ethanone
- 2,2-Difluoro-1-(1-isopropyl-1H-imidazol-2-yl)ethan-1-one
Comparison: Compared to similar compounds, 2,2-Difluoro-1-(4-methylnaphthalen-1-yl)ethan-1-one is unique due to the specific position of the methyl group on the naphthalene ring. This structural difference can lead to variations in reactivity, binding affinity, and overall chemical behavior. The presence of the difluoro group also imparts distinct properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H10F2O |
|---|---|
Molecular Weight |
220.21 g/mol |
IUPAC Name |
2,2-difluoro-1-(4-methylnaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C13H10F2O/c1-8-6-7-11(12(16)13(14)15)10-5-3-2-4-9(8)10/h2-7,13H,1H3 |
InChI Key |
RDWIJUNMHCZQCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


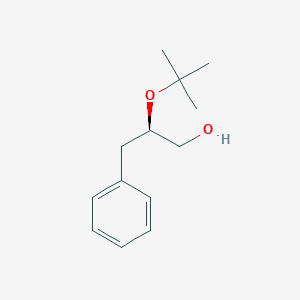
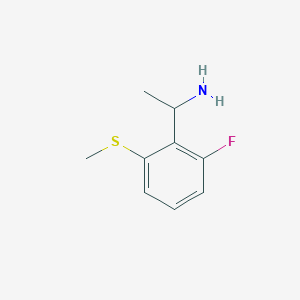

![1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methanaminedihydrochloride](/img/structure/B13519092.png)
![1H-Pyrrole, 2-[(aminooxy)methyl]-1-methyl-](/img/structure/B13519100.png)
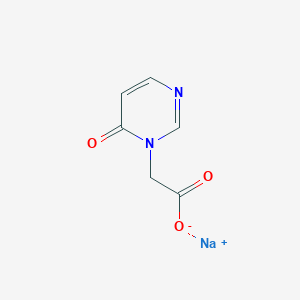
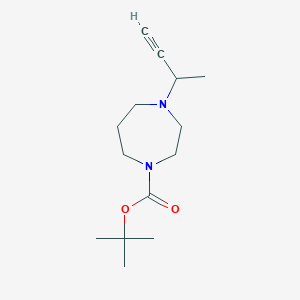

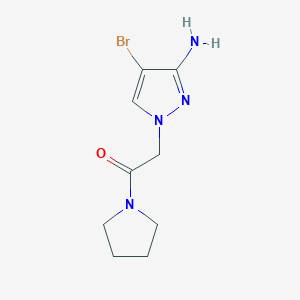
![4-({[4-(4-Chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}methyl)benzoic acid](/img/structure/B13519135.png)

![Methyl 3-amino-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B13519141.png)
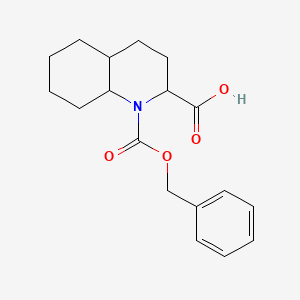
![1-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-aminehydrochloride](/img/structure/B13519160.png)
